
1,3-Oxathiolane, 2-(2-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolane, 2-(2-chlorophenyl)- is an organosulfur compound with the molecular formula C9H9ClOS. It is a five-membered heterocyclic compound containing sulfur and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane, 2-(2-chlorophenyl)- can be synthesized through the condensation of mercaptoethanol with formaldehyde, a typical method for the synthesis of thioacetals . The reaction involves the use of a solid acid catalyst, such as sulfonic acid-functionalized nanoporous Na±montmorillonite, which offers advantages like short reaction times and high yields . Other catalysts that can be used include Lewis acids like ZrCl4, Sc(OTf)3, and In(OTf)3 .
Industrial Production Methods
Industrial production of 1,3-Oxathiolane, 2-(2-chlorophenyl)- typically involves large-scale synthesis using similar methods as described above. The use of heterogeneous catalysts, such as carbon-based sulfonic acid and silica sulfuric acid, is preferred for their eco-friendly and efficient catalytic properties .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolane, 2-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Oxathiolane, 2-(2-chlorophenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Oxathiolane, 2-(2-chlorophenyl)- involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane: The parent compound without the chlorophenyl group.
1,3-Thiazolidine: A similar five-membered heterocycle containing sulfur and nitrogen.
1,3-Dioxolane: A five-membered heterocycle containing two oxygen atoms.
Uniqueness
1,3-Oxathiolane, 2-(2-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and biological activities compared to its analogues . This structural modification enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
CAS No. |
99586-81-9 |
|---|---|
Molecular Formula |
C9H9ClOS |
Molecular Weight |
200.69 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1,3-oxathiolane |
InChI |
InChI=1S/C9H9ClOS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2 |
InChI Key |
QAYKQQMWQFYBGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
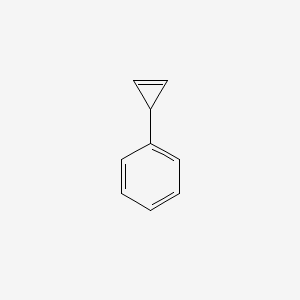
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
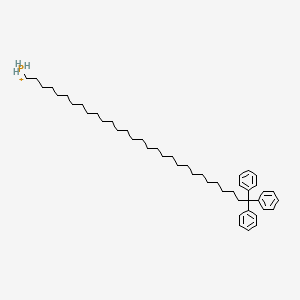
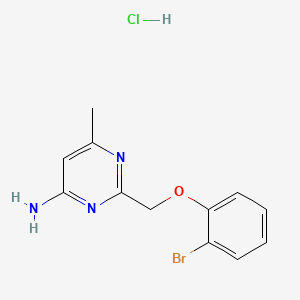
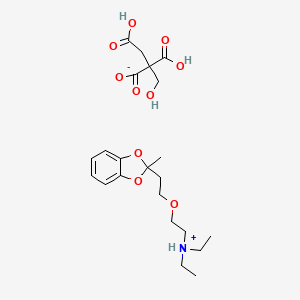


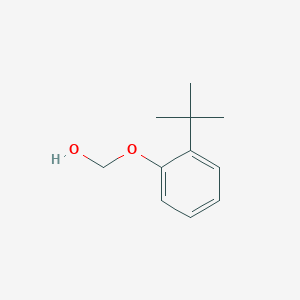
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)

![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)
